L-Lysine, L-threonyl-

Description

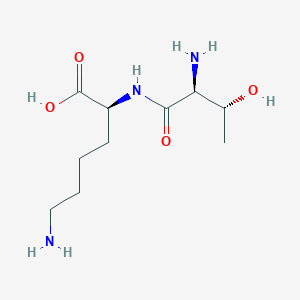

Structure

3D Structure

Properties

CAS No. |

23161-31-1 |

|---|---|

Molecular Formula |

C10H21N3O4 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |

InChI Key |

YKRQRPFODDJQTC-CSMHCCOUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)O)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Lysyl-L-threonine: Chemical Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the dipeptide L-Lysyl-L-threonine (Lys-Thr), delving into its chemical architecture, physicochemical properties, and the scientific principles underpinning its synthesis and characterization. While direct research on this specific dipeptide is limited, this document extrapolates from established principles of peptide chemistry and the known biological roles of its constituent amino acids, L-lysine and L-threonine, to offer valuable insights for researchers in drug development and biochemical sciences.

Introduction: The Significance of Dipeptides in Biological Systems

Dipeptides, the simplest peptide structures consisting of two amino acids linked by a peptide bond, are far more than mere metabolic intermediates. They can exhibit unique physiological and cell-signaling activities distinct from their constituent amino acids.[1] L-Lysyl-L-threonine, a dipeptide composed of the essential amino acids L-lysine and L-threonine, represents a molecule of interest in understanding peptide metabolism and exploring potential bioactive compounds. L-lysine is a crucial building block for proteins and plays a significant role in various physiological processes, including calcium absorption, collagen formation, and the production of enzymes, antibodies, and hormones.[2] L-threonine is another essential amino acid vital for protein synthesis, immune function, and the maintenance of the central nervous system, cardiovascular system, and liver.[] The covalent linkage of these two amino acids creates a new chemical entity with distinct properties and potential biological functions.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of L-Lysyl-L-threonine is fundamental for any research or application.

Table 1: Chemical Identifiers and Properties of L-Lysyl-L-threonine

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoic acid | [4] |

| Synonyms | Lys-Thr, KT dipeptide, Dipeptide-7 | [4] |

| CAS Number | 97791-84-9 | [4] |

| Molecular Formula | C₁₀H₂₁N₃O₄ | [4] |

| Molecular Weight | 247.29 g/mol | [4] |

| Canonical SMILES | CO)NC(=O)N">C@HO | [4] |

| Appearance | Expected to be a white to off-white solid | General peptide properties |

| Solubility | Expected to be soluble in water and other polar solvents | General peptide properties |

Chemical Structure

The chemical structure of L-Lysyl-L-threonine is characterized by a peptide bond formed between the α-carboxyl group of L-lysine and the α-amino group of L-threonine. The resulting molecule possesses a free α-amino group and a side-chain amino group from the lysine residue, and a hydroxyl group on the side chain of the threonine residue. These functional groups are key determinants of the dipeptide's chemical reactivity and potential biological interactions.

Caption: Chemical structure of L-Lysyl-L-threonine.

Synthesis of L-Lysyl-L-threonine

The synthesis of L-Lysyl-L-threonine, like other peptides, can be achieved through either chemical or enzymatic methods. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is the most common and versatile approach for preparing peptides in a laboratory setting.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of amino acids on a solid resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[5]

3.1.1. Core Principles of SPPS

The synthesis of L-Lysyl-L-threonine via SPPS would involve the following key steps:

-

Resin Functionalization: The C-terminal amino acid, L-threonine, is first anchored to a solid support (resin).

-

Deprotection: The Nα-protecting group of the resin-bound threonine is removed.

-

Coupling: The next amino acid, L-lysine (with its Nα and side-chain amino groups protected), is activated and coupled to the deprotected amino group of threonine.

-

Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed.

Caption: General workflow for Solid-Phase Peptide Synthesis of L-Lysyl-L-threonine.

3.1.2. Causality in Experimental Choices: Protecting Group Strategy

The choice of protecting groups is critical to the success of peptide synthesis. For L-Lysyl-L-threonine, which contains multiple reactive functional groups (two α-amino groups, one ε-amino group, one carboxyl group, and one hydroxyl group), an orthogonal protection strategy is essential.

-

Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for protecting the α-amino group. It is stable to acid but readily removed by a mild base (e.g., piperidine), allowing for the selective deprotection of the N-terminus for chain elongation.[1]

-

Side-Chain Protection:

-

Lysine (ε-amino group): The tert-butyloxycarbonyl (Boc) group is typically used to protect the ε-amino group of lysine. It is stable to the basic conditions used for Fmoc removal but can be cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[6]

-

Threonine (hydroxyl group): The hydroxyl group of threonine is often protected with a tert-butyl (tBu) group. Similar to the Boc group, the tBu ether is stable to the Fmoc deprotection conditions and is removed during the final acidolytic cleavage.[6]

-

This Fmoc/tBu strategy ensures that the side chains remain protected throughout the synthesis and are only deprotected simultaneously with the cleavage of the peptide from the resin.

Purification and Characterization

Following synthesis and cleavage, the crude dipeptide must be purified and its identity and purity confirmed.

3.2.1. Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides. The crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing TFA as an ion-pairing agent) is used to elute the components. The more hydrophobic the peptide, the longer it is retained on the column. L-Lysyl-L-threonine, being a relatively polar dipeptide, would be expected to elute at a lower concentration of organic solvent.

3.2.2. Characterization

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected monoisotopic mass for L-Lysyl-L-threonine (C₁₀H₂₁N₃O₄) is approximately 247.1532 Da.[4]

Biological Significance and Potential Applications

While specific biological activities of L-Lysyl-L-threonine have not been extensively studied, we can infer potential roles based on the functions of its constituent amino acids and related dipeptides.

Metabolic Role

L-Lysyl-L-threonine can be considered an incomplete breakdown product of protein digestion and catabolism.[1] It is likely hydrolyzed into its constituent amino acids, L-lysine and L-threonine, by peptidases in the body, which are then utilized in various metabolic pathways. Studies on other dipeptides, such as Lys-Lys, have shown that they can influence the metabolism of other amino acids.[5]

Potential Bioactivities

-

Immune Modulation: Both lysine and threonine are known to be important for immune function.[2][] Threonine, in particular, is a key component of mucin proteins that form a protective barrier in the gut.[] It is plausible that L-Lysyl-L-threonine could have immunomodulatory effects.

-

Nutraceutical and Pharmaceutical Applications: As a source of two essential amino acids, L-Lysyl-L-threonine could be explored as a component in specialized nutritional formulations or as a pro-drug for targeted delivery of lysine and threonine. The peptide structure may offer advantages in terms of stability and absorption compared to the free amino acids.

Role in Drug Development

The functional groups of L-Lysyl-L-threonine, particularly the free amino and hydroxyl groups, make it a potential candidate for conjugation with drug molecules. This could be a strategy to improve the solubility, stability, or targeting of a therapeutic agent.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and analysis of L-Lysyl-L-threonine based on standard peptide chemistry practices.

Protocol: Solid-Phase Synthesis of L-Lysyl-L-threonine

Materials:

-

Fmoc-L-Thr(tBu)-Wang resin

-

Fmoc-L-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

-

-

Lysine Coupling:

-

In a separate vessel, dissolve Fmoc-L-Lys(Boc)-OH, HOBt, and DIC in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Caption: Step-by-step workflow for the synthesis of L-Lysyl-L-threonine.

Protocol: RP-HPLC Purification and Analysis

Instrumentation and Columns:

-

Analytical and preparative HPLC systems

-

C18 reversed-phase columns

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Analytical HPLC:

-

Inject a small aliquot of the crude peptide onto an analytical C18 column.

-

Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Preparative HPLC:

-

Based on the analytical chromatogram, develop a suitable gradient for preparative purification.

-

Inject the remaining crude peptide onto a preparative C18 column.

-

Collect fractions corresponding to the major peak.

-

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified L-Lysyl-L-threonine as a white powder.

Conclusion and Future Directions

L-Lysyl-L-threonine stands as a simple yet potentially significant biomolecule. While the current body of literature on this specific dipeptide is sparse, a foundational understanding of its chemical nature and properties can be established through the principles of peptide chemistry. The methodologies for its synthesis, purification, and characterization are well-established and can be readily applied.

Future research should focus on the specific biological evaluation of L-Lysyl-L-threonine. Investigating its stability in biological fluids, its transport across cell membranes, and its potential to elicit specific cellular responses will be crucial in uncovering any unique therapeutic or nutraceutical value it may hold beyond simply being a source of its constituent amino acids. Such studies will not only expand our knowledge of dipeptide biology but could also pave the way for novel applications in drug development and human health.

References

-

Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. PMC. [Link]

-

l-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum. PMC. [Link]

-

Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

-

Threonine, but Not Lysine and Methionine, Reduces Fat Accumulation by Regulating Lipid Metabolism in Obese Mice | Request PDF. ResearchGate. [Link]

-

Synergistic Photoenzymatic Catalysis Enables Synthesis of a-Tertiary Amino Acids Using Threonine Aldolases. PMC. [Link]

-

Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI. [Link]

-

Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease. PMC. [Link]

-

Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. NIH. [Link]

-

Discovery of lysine post-translational modifications through mass spectrometric detection. NIH. [Link]

-

Protein chemical synthesis by serine and threonine ligation. PMC. [Link]

-

Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. [Link]

-

Lysylthreonine | C10H21N3O4 | CID 7010718. PubChem. [Link]

-

Regulation of Lysine and Threonine Synthesis. ResearchGate. [Link]

-

Amino acid. Wikipedia. [Link]

-

L-Threonine. SpectraBase. [Link]

-

L-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats. ResearchGate. [Link]

-

Regulation of Lysine and Threonine Synthesis. Semantic Scholar. [Link]

-

Serine/threonine ligation for the chemical synthesis of proteins. ResearchGate. [Link]

-

L-(-)-Threonine | C4H9NO3 | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]

-

Chemical Synthesis of Peptides and Their Biological Applications as Mitochondria-Targeting Chemotherapeutics. -ORCA - Cardiff University. [Link]

-

Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

- Amino Acid Derivatives for Peptide Synthesis. [Specific source not provided in search results, but the information is common knowledge in peptide chemistry textbooks and supplier technical notes].

-

bmse000049 L-Threonine at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Engineering photosynthetic production of L-lysine. PMC. [Link]

-

Lysine Biosynthesis. YouTube. [Link]

Sources

- 1. l-Threonine Export: Use of Peptides To Identify a New Translocator from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. technologynetworks.com [technologynetworks.com]

- 4. Lysylthreonine | C10H21N3O4 | CID 7010718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. L-Threonine(72-19-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. L-(-)-Threonine | C4H9NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Technical Guide: L-Threonyl-L-lysine in Protein Synthesis Dynamics

The following technical guide details the biological function of the dipeptide L-Threonyl-L-lysine (Thr-Lys) in the context of protein synthesis. This analysis positions the molecule not merely as a nutrient, but as a high-efficiency substrate delivery vector that leverages specific transport mechanisms to modulate anabolic signaling.

Executive Summary

L-Threonyl-L-lysine (Thr-Lys) is a bioactive dipeptide composed of two essential amino acids: Threonine (Thr) and Lysine (Lys). In the context of protein synthesis, Thr-Lys functions as a kinetic accelerator of amino acid uptake . Unlike free amino acids, which compete for saturable solute carrier (SLC) transporters, Thr-Lys utilizes the high-capacity, proton-coupled peptide transporter 1 (PEPT1).

Upon cellular entry, Thr-Lys acts as a "Trojan Horse," rapidly releasing free Threonine and Lysine via cytosolic peptidases. This rapid influx elevates intracellular amino acid pools more efficiently than equimolar free amino acid mixtures, thereby driving the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway to upregulate translation initiation. This guide delineates the transport kinetics, intracellular hydrolysis, and downstream signaling effects of Thr-Lys.

Molecular Architecture & Transport Kinetics

The biological efficacy of Thr-Lys is defined by its ability to bypass the "bottlenecks" of free amino acid transport.

The Transport Problem

-

Free Lysine: Requires Cationic Amino Acid Transporters (CAT-1/SLC7A1), which are often saturated and electrogenically limited.

-

Free Threonine: Utilizes neutral amino acid transporters (ASCT2/SLC1A5), competing with Alanine, Serine, and Glutamine.

The Dipeptide Solution (PEPT1 Mechanism)

Thr-Lys is a substrate for PEPT1 (SLC15A1) , a symporter that couples peptide uptake with a proton (

-

High Capacity: Unlike CAT-1, PEPT1 is difficult to saturate under physiological conditions.[2]

-

Energetically Distinct: Driven by the transmembrane pH gradient (maintained by NHE3), not just concentration gradients.

-

Competition-Free: It does not compete with free amino acids for entry.

Visualization of Transport Dynamics

The following diagram illustrates the "Fast Track" entry of Thr-Lys compared to free amino acids.

Figure 1: Comparative transport kinetics. Thr-Lys utilizes the high-capacity PEPT1 transporter, bypassing the competitive and saturable CAT-1 route used by free Lysine.

Intracellular Fate & Anabolic Signaling

Once inside the cell, Thr-Lys does not participate in protein synthesis directly. It must be processed to activate the translational machinery.

Cytosolic Hydrolysis

The dipeptide is cleaved by cytosolic non-specific dipeptidases (e.g., PM20D1 or generic aminoacylases).

The mTORC1 Activation Loop

The released amino acids function as signaling ligands:

-

Lysine Sensing: Intracellular Lysine is sensed by the SLC38A9-Ragulator complex on the lysosomal surface. High Lysine levels promote the recruitment of mTORC1 to the lysosome, a prerequisite for its activation.

-

Threonine Role: Threonine supports the synthesis of aminoacyl-tRNAs and maintains the pool of precursors necessary to sustain elongation.

Pathway Visualization

The following diagram details the signaling cascade from hydrolysis to protein synthesis.

Figure 2: The mechanistic pathway connecting Thr-Lys hydrolysis to mTORC1-mediated protein synthesis.

Experimental Protocols for Validation

To validate the biological function of Thr-Lys in a research setting, the following protocols are recommended. These assays distinguish between simple amino acid presence and active signaling modulation.

Protocol A: Measuring Transport Efficiency (PEPT1 Specificity)

Objective: Confirm Thr-Lys enters via PEPT1 and not passive diffusion.

| Step | Action | Mechanistic Rationale |

| 1 | Cell Culture | Use Caco-2 cells (express high PEPT1) or HEK293T transfected with SLC15A1. |

| 2 | Substrate Prep | Prepare 1 mM Thr-Lys in uptake buffer (pH 6.0 and pH 7.4). |

| 3 | Competition | Control: Thr-Lys alone.Experimental: Thr-Lys + 10 mM Gly-Sar (Specific PEPT1 competitive inhibitor). |

| 4 | Incubation | Incubate for 15 mins at 37°C. |

| 5 | Analysis | Lyse cells and quantify intracellular Lysine via HPLC-MS/MS. |

| Result | Validation | If uptake is significantly reduced by Gly-Sar, transport is PEPT1-mediated. |

Protocol B: SUnSET Assay (Surface Sensing of Translation)

Objective: Quantify global protein synthesis rates induced by Thr-Lys.

-

Starvation: Serum-starve cells (e.g., C2C12 myotubes) for 4 hours in amino acid-free media to basalize mTOR activity.

-

Treatment: Treat cells with:

-

Vehicle (Negative Control)

-

Free Thr + Free Lys (Equimolar)

-

Thr-Lys Dipeptide (Experimental)

-

-

Pulse: Add Puromycin (1 µM) to the media for the final 30 minutes. Puromycin incorporates into nascent polypeptide chains.

-

Harvest & Blot: Lyse cells and perform Western Blot using an anti-Puromycin antibody .

-

Quantification: The density of the smear represents the rate of protein synthesis. Thr-Lys should show equal or superior intensity to free amino acids due to rapid uptake.

References

-

Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Link

-

Brandsch, M. (2009).[2] "Transport of drugs by proton-coupled peptide transporters: pearls and pitfalls." Expert Opinion on Drug Metabolism & Toxicology. Link

-

Wolfson, R.L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science. (Context: Amino acid sensing mechanisms). Link

-

Adibi, S.A. (2003). "Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

-

Goodman, C.A., et al. (2011). "The role of skeletal muscle mTOR in the regulation of mechanical load-induced growth." The Journal of Physiology. Link

Sources

An In-depth Technical Guide to L-threonyl-L-lysine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threonyl-L-lysine is a dipeptide composed of the essential amino acids L-threonine and L-lysine linked by a peptide bond. While not as extensively studied as some other dipeptides, its constituent amino acids play crucial roles in a myriad of physiological processes. This technical guide provides a comprehensive overview of L-threonyl-L-lysine, including its physicochemical properties, a detailed methodology for its synthesis, and a discussion of its potential biological activities and applications based on the functions of its constituent amino acids. It is important to note that a specific CAS number for the dipeptide L-threonyl-L-lysine is not readily found in major chemical databases, which may suggest it is more commonly studied as a structural motif within larger peptides rather than as an isolated compound.

Physicochemical Properties

The properties of L-threonyl-L-lysine are derived from the individual characteristics of L-threonine and L-lysine.

| Property | L-Threonine | L-Lysine | L-threonyl-L-lysine (Theoretical) |

| CAS Number | 72-19-5[1] | 56-87-1[2] | Not Assigned |

| Molecular Formula | C4H9NO3[1] | C6H14N2O2[2] | C10H21N3O4 |

| Molecular Weight ( g/mol ) | 119.12[1][3][4] | 146.19[2][5][6][7] | 247.29 |

The theoretical molecular weight of L-threonyl-L-lysine is calculated by summing the molecular weights of L-threonine and L-lysine and subtracting the molecular weight of a water molecule (18.02 g/mol ) which is lost during the formation of the peptide bond.

L-lysine is a basic amino acid due to its second amino group on the side chain, which imparts a positive charge at physiological pH.[8] L-threonine is a polar, uncharged amino acid containing a hydroxyl group. The presence of these functional groups in the dipeptide suggests it would be a polar and water-soluble molecule.

Synthesis of L-threonyl-L-lysine

The chemical synthesis of L-threonyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a controlled and efficient manner.[9] The general principle of SPPS involves assembling amino acids in a stepwise fashion on a solid support, typically a resin.[9]

Experimental Protocol: Solid-Phase Synthesis of L-threonyl-L-lysine

This protocol outlines the synthesis of L-threonyl-L-lysine using the Fmoc/tBu strategy.[10][11]

1. Resin Preparation and First Amino Acid Loading:

-

Rationale: The synthesis begins by attaching the C-terminal amino acid, L-lysine, to a solid support. The choice of resin determines the C-terminal functional group of the final peptide. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is suitable.[12]

-

Procedure:

-

Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

Dissolve Fmoc-L-Lys(Boc)-OH and diisopropylethylamine (DIPEA) in DCM.

-

Add the amino acid solution to the swollen resin and agitate to facilitate the loading of the first amino acid.

-

Wash the resin extensively with DCM and methanol to remove unreacted reagents.

-

Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.

-

2. Deprotection of the Fmoc Group:

-

Rationale: The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the growing peptide chain and is removed at the beginning of each coupling cycle.[]

-

Procedure:

-

Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the loaded L-lysine.

-

Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

3. Coupling of the Second Amino Acid:

-

Rationale: The next amino acid in the sequence, L-threonine, is then coupled to the deprotected amino group of the resin-bound L-lysine.

-

Procedure:

-

Dissolve Fmoc-L-Thr(tBu)-OH and a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate to promote peptide bond formation.

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

4. Final Deprotection and Cleavage from Resin:

-

Rationale: Once the dipeptide is assembled, the final N-terminal Fmoc group and the side-chain protecting groups are removed, and the peptide is cleaved from the solid support.

-

Procedure:

-

Remove the final Fmoc group using 20% piperidine in DMF as described in step 2.

-

Wash the resin with DMF and DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the Boc and tBu side-chain protecting groups and cleave the peptide from the resin.[10]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude product.

-

5. Purification and Characterization:

-

Rationale: The crude peptide is purified to remove impurities and then characterized to confirm its identity and purity.

-

Procedure:

-

Purify the crude L-threonyl-L-lysine by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight and by NMR spectroscopy to verify its structure.

-

Potential Biological Activities and Applications

The biological functions of L-threonyl-L-lysine have not been extensively reported. However, the known roles of its constituent amino acids provide a basis for predicting its potential activities and applications.

Role of L-Lysine

L-lysine is an essential amino acid with a variety of important functions:

-

Protein Synthesis and Collagen Formation: Lysine is a fundamental building block of proteins and is crucial for the synthesis of collagen, a key structural protein in connective tissues.[8][14]

-

Calcium Absorption: It plays a role in the absorption of calcium.[15]

-

Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism and energy production.[8][15]

-

Immune Function: It is involved in the production of antibodies and enzymes.[16]

Role of L-Threonine

L-threonine is another essential amino acid with significant physiological roles:

-

Protein Synthesis: Threonine is a vital component of many proteins.[17]

-

Metabolism: It is involved in fat metabolism and immune function.[][19]

-

Structural Proteins: Threonine is a component of collagen and elastin.[17][]

-

Intestinal Health: It plays a role in maintaining intestinal health and function.[19]

Given these functions, the dipeptide L-threonyl-L-lysine could potentially have applications in:

-

Nutraceuticals and Dietary Supplements: As a source of essential amino acids, it could be used in formulations aimed at supporting muscle growth, tissue repair, and overall health.

-

Drug Delivery: The polar and charged nature of the dipeptide could be exploited in the design of drug delivery systems.

-

Cosmeceuticals: Due to the role of both amino acids in collagen and elastin, it might be investigated for use in skincare products.

Conclusion

References

-

PubChem. (n.d.). L-Lysine. Retrieved from [Link]

-

American Chemical Society. (2021, October 18). L-Lysine. Retrieved from [Link]

-

PubChem. (n.d.). L-Threonine, ion(1-). Retrieved from [Link]

-

Wikipedia. (2024, February 1). Lysine. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Chemical Reviews, 109(6), 2455-2504.

- Wang, B., et al. (2022). L-threonine promotes healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans.

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Tomé, D., & Bos, C. (2025). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. International Journal of Molecular Sciences, 26(15), 8791.

-

LibreTexts. (2023, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

PharmaCompass. (n.d.). L-Threonine. Retrieved from [Link]

- Li, N., et al. (2024). L-lysine dietary supplementation for childhood and adolescent growth: Promises and precautions. Food Science & Nutrition, 12(5), e12345.

- Chen, X., et al. (2022). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. International Journal of Molecular Sciences, 23(19), 11369.

-

OstroVit. (n.d.). Lysine – why must it be supplied through food? Its role in the body, requirements, and sources of lysine. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Wang, W., et al. (2022). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Nutrition, 9, 888888.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Vrljic, M., et al. (2002). l-Threonine Export: Use of Peptides to Identify a New Translocator from Corynebacterium glutamicum. Journal of Bacteriology, 184(18), 5173-5179.

Sources

- 1. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]

- 2. L-Lysine | CAS 56-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. L-Threonine | 72-19-5 [chemicalbook.com]

- 4. L-Threonine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. L-Lysine | Virus Protease | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Lysine - Wikipedia [en.wikipedia.org]

- 9. bachem.com [bachem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.uci.edu [chem.uci.edu]

- 14. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement | MDPI [mdpi.com]

- 15. L-lysine dietary supplementation for childhood and adolescent growth: Promises and precautions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysine – why must it be supplied through food? Its role in the body, requirements, and sources of lysine | OstroVit [ostrovit.com]

- 17. creative-peptides.com [creative-peptides.com]

- 19. mdpi.com [mdpi.com]

Technical Guide: Metabolic Role and Pharmacokinetics of L-Threonyl-L-Lysine

This guide provides an in-depth technical analysis of the dipeptide L-Threonyl-L-Lysine (Thr-Lys) , formally indexed as L-Lysine, L-threonyl-. It explores its role as a metabolic substrate, its superior transport kinetics compared to free amino acids, and the divergent metabolic fates of its constituents in mammalian physiology.

Executive Summary

L-Threonyl-L-Lysine (Thr-Lys) is a bioactive dipeptide serving as a high-efficiency delivery vehicle for two essential amino acids: Threonine (Thr) and Lysine (Lys).[1] Unlike free amino acids, which compete for specific solute carrier (SLC) transporters, Thr-Lys utilizes the high-capacity proton-coupled oligopeptide transporter (PepT1/SLC15A1). This guide details the molecular mechanisms of its absorption, its intracellular hydrolysis, and the subsequent integration of its constituents into the saccharopine (Lysine) and alpha-ketobutyrate (Threonine) metabolic pathways.

Part 1: The Dipeptide Advantage – Transport and Bioavailability

Molecular Structure and Physicochemical Properties

-

CAS Number : 19996-95-3

-

Sequence : N-Terminus (Threonine)

C-Terminus (Lysine) -

Chemical Characteristics : The presence of the hydroxyl group on Threonine and the epsilon-amino group on Lysine makes this dipeptide highly polar and water-soluble.

The PepT1 Transport Mechanism

In the intestinal lumen and renal proximal tubules, free Lysine and Threonine must compete for basic and neutral amino acid transporters (e.g., SLC7A9/b0,+AT). However, the intact dipeptide Thr-Lys bypasses this competitive bottleneck.

-

Transporter : PepT1 (SLC15A1) and PepT2 (SLC15A2) .

-

Mechanism : Proton-coupled symport (

gradient driven). -

Kinetic Advantage : Dipeptides are absorbed faster than their constituent free amino acids, reducing luminal residence time and osmotic stress. This makes Thr-Lys a critical component in clinical nutrition formulations for patients with compromised gut function or transporter defects (e.g., Cystinuria or Lysinuric Protein Intolerance).

Intracellular Hydrolysis

Upon entry into the enterocyte or target cell, Thr-Lys is not metabolically active until hydrolyzed.

-

Enzyme : Cytosolic Non-Specific Dipeptidases (e.g., CNDP2 or PM20D1).

-

Reaction :

Part 2: Divergent Metabolic Pathways

Once hydrolyzed, the two amino acids diverge into distinct metabolic fates. Lysine is exclusively ketogenic, while Threonine is amphibolic (glucogenic and ketogenic).

L-Lysine Metabolism: The Saccharopine Pathway

Lysine is unique among amino acids as it does not undergo direct transamination. Its catabolism occurs primarily in the mitochondria via the Saccharopine Pathway .

-

Condensation : Lysine condenses with

-ketoglutarate to form Saccharopine , catalyzed by Lysine-ketoglutarate reductase. -

Oxidation : Saccharopine is oxidized to

-aminoadipate semialdehyde (AASA) and Glutamate. -

Terminal Product : The pathway yields Acetyl-CoA (entering the TCA cycle) and Acetoacetyl-CoA (ketogenesis).

-

Significance: This pathway is critical for energy production during starvation and does not produce glucose, making Lysine strictly ketogenic.

-

L-Threonine Metabolism: The Branch Point

Threonine metabolism is compartmentalized and enzyme-dependent.

-

Pathway A (Major - Cytosolic): Threonine Dehydratase

-

Converts Threonine to

-ketobutyrate + - -ketobutyrate is converted to Propionyl-CoA , which enters the TCA cycle via Succinyl-CoA (Glucogenic).

-

-

Pathway B (Mitochondrial): Threonine Dehydrogenase (TDH)

-

Converts Threonine to Glycine and Acetyl-CoA .

-

Note: In humans, the TDH gene is a non-functional pseudogene, making Pathway A the dominant route. However, in lower mammals (e.g., rodents used in drug development), TDH is active, which can lead to species-specific metabolic differences.

-

Part 3: Visualization of Metabolic Integration

The following diagram illustrates the flow of Thr-Lys from extracellular transport to mitochondrial oxidation.

Figure 1: Metabolic Trajectory of Thr-Lys. The dipeptide utilizes PepT1 for rapid entry, undergoes cytosolic hydrolysis, and splits into the glucogenic (Thr) and ketogenic (Lys) pathways.

Part 4: Experimental Protocols for Validation

For researchers validating the uptake or stability of Thr-Lys, the following protocols ensure data integrity.

Protocol: Competitive Transport Assay (PepT1 Specificity)

Objective : To confirm Thr-Lys uptake is mediated by PepT1 and not passive diffusion.

| Step | Action | Technical Note |

| 1 | Cell Culture | Use Caco-2 cells (differentiated, 21 days) or HEK293T overexpressing hPepT1. |

| 2 | Buffer Prep | Prepare Krebs-Ringer buffer at pH 6.0 (optimal for PepT1) and pH 7.4 (control). |

| 3 | Substrate | Incubate cells with 1 mM Gly-Sar (radiolabeled reference) ± 10 mM Thr-Lys (competitor). |

| 4 | Inhibition | Measure reduction in Gly-Sar uptake. Success Criteria : >50% inhibition at pH 6.0, negligible inhibition at pH 7.4. |

| 5 | LC-MS/MS | Lyse cells and quantify intracellular Thr vs. Lys. A 1:1 molar ratio confirms intact dipeptide transport prior to hydrolysis. |

Protocol: Metabolic Stability in Plasma

Objective : To determine the half-life of Thr-Lys in systemic circulation vs. cytosolic environment.

-

Incubation : Mix 10

M Thr-Lys with human plasma at 37°C. -

Sampling : Aliquot at 0, 5, 15, 30, and 60 mins.

-

Quenching : Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.

-

Analysis : Analyze supernatant via HPLC-MS/MS.

-

Expectation : Thr-Lys should be relatively stable in plasma (T

min) compared to rapid hydrolysis in cell lysates (T

Part 5: Summary of Quantitative Data

| Parameter | L-Threonine (Free) | L-Lysine (Free) | Thr-Lys (Dipeptide) |

| Primary Transporter | ASCT2 / B0AT1 | CAT-1 / b0,+AT | PepT1 / PepT2 |

| Transport Capacity | Low (Saturable) | Low (Saturable) | High Capacity |

| Metabolic Fate | Glucogenic (Succinyl-CoA) | Ketogenic (Acetyl-CoA) | Dual (Source of both) |

| Bioavailability | Moderate | Moderate | High (Rapid Absorption) |

| Rate Limiting Step | Membrane Transport | Membrane Transport | Intracellular Hydrolysis |

References

-

Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology.

-

Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology.

-

Houten, S. M., et al. (2013). The biochemistry and physiology of mitochondrial fatty acid beta-oxidation and its genetic disorders. (Context on Lysine/Ketogenesis). Annual Review of Physiology.

-

Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. (Context on Threonine/Glycine metabolism). Journal of Nutrition.

-

Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology.

Sources

L-Threonyl-L-lysine: A Dipeptide with Latent Potential in Biomedical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide research, dipeptides represent a fascinating and often underexplored class of molecules. Their small size, ease of synthesis, and potential for specific biological activity make them attractive candidates for a range of biomedical applications. This guide focuses on L-Threonyl-L-lysine, a dipeptide composed of the essential amino acids L-threonine and L-lysine. While direct research on this specific dipeptide is currently limited, its constituent amino acids possess well-documented and significant biological roles. This document will, therefore, provide a comprehensive overview of the known properties of L-threonine and L-lysine, and based on this foundation, explore the predicted characteristics and potential research applications of L-Threonyl-L-lysine. We will delve into prospective synthesis strategies, potential applications in antimicrobial research, drug delivery, and cell culture, and provide a framework for future investigation into this promising molecule.

Part 1: Foundational Biochemistry of Constituent Amino Acids

A thorough understanding of L-Threonyl-L-lysine begins with its building blocks.

L-Threonine: The Hydroxylated Essential Amino Acid

L-Threonine (Thr, T) is an essential α-amino acid with a polar, uncharged side chain containing a hydroxyl group. This hydroxyl group is a key feature, allowing for post-translational modifications such as glycosylation and phosphorylation, which are critical for protein function and signaling.[1] Discovered in 1935 by William Cumming Rose, it was the last of the 20 common proteinogenic amino acids to be identified.[1]

Key Biochemical Roles:

-

Protein Synthesis and Structure: As an essential amino acid, threonine is a fundamental component of proteins, contributing to their structure and function.

-

Metabolism: Threonine is a precursor for the synthesis of other amino acids, such as glycine and serine. It has also been shown to influence lipid metabolism, with studies suggesting it can reduce fat accumulation.[2]

-

Immune Function: Threonine is crucial for the synthesis of immunoglobulins and the proper functioning of the immune system.

-

Mucin Production: It is a key component of mucin, a glycoprotein that forms a protective layer in the gastrointestinal tract.

L-Lysine: The Basic and Versatile Amino Acid

L-Lysine (Lys, K) is another essential α-amino acid, characterized by a side chain ending with a primary amino group. This amino group is protonated under physiological conditions, rendering lysine a basic and positively charged amino acid.[3]

Key Biochemical Roles:

-

Protein Synthesis and Post-Translational Modifications: Lysine is integral to protein structure and is subject to a wide array of post-translational modifications, including acetylation, methylation, ubiquitination, and SUMOylation, which play crucial roles in regulating gene expression and protein function.[3]

-

Collagen Formation: Lysine is essential for the cross-linking of collagen fibers, providing stability and strength to connective tissues.[3][4]

-

Calcium Absorption: It plays a role in the absorption of calcium from the intestine and helps to conserve it in the body.[5][6]

-

Antiviral and Anti-inflammatory Properties: L-lysine has demonstrated antiviral activity, particularly against the herpes simplex virus (HSV).[5] It may also possess anti-inflammatory properties.[6]

-

Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism and energy production.[6]

Part 2: L-Threonyl-L-lysine - Predicted Properties and Synthesis

The combination of L-threonine and L-lysine into a dipeptide, L-Threonyl-L-lysine (Thr-Lys), results in a molecule with unique characteristics derived from its constituent parts.

Predicted Physicochemical Properties

Based on its structure, L-Threonyl-L-lysine is predicted to be a highly polar and water-soluble molecule. The presence of the free amino group on the lysine side chain will confer a net positive charge at physiological pH, a feature that is critical for many of its potential biological activities. The hydroxyl group of the threonine residue provides a site for potential hydrogen bonding and further chemical modification.

| Property | Predicted Characteristic | Rationale |

| Polarity | High | Presence of a free amino group (lysine), a hydroxyl group (threonine), and the peptide backbone. |

| Solubility | High in aqueous solutions | Polar nature of the molecule. |

| Charge (at pH 7.4) | Positive | The ε-amino group of lysine (pKa ~10.5) will be protonated. |

| Reactivity | Moderately reactive | The primary amino groups and the hydroxyl group are sites for chemical modification. |

Proposed Synthesis of L-Threonyl-L-lysine

The synthesis of L-Threonyl-L-lysine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general workflow for solid-phase synthesis is outlined below.

Experimental Protocol: Solid-Phase Synthesis of L-Threonyl-L-lysine

-

Resin Preparation: Start with a suitable solid support resin, such as a Wang or Rink amide resin, pre-loaded with Fmoc-protected L-lysine (with side-chain protection, e.g., Boc).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of lysine using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling of L-Threonine: Activate the carboxyl group of Fmoc-protected L-threonine (with side-chain protection, e.g., t-Butyl) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal threonine using 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Diagram of Proposed Synthesis Workflow

Caption: Proposed mechanism of antimicrobial action of L-Threonyl-L-lysine.

Drug Delivery Vehicle

Causality: The cationic nature of L-Threonyl-L-lysine makes it a candidate for a cell-penetrating peptide (CPP) or as a component of a larger drug delivery system. Positively charged peptides can interact with the negatively charged cell surface and facilitate the uptake of conjugated or co-administered therapeutic agents. [7][8]The small size of the dipeptide may allow for efficient cellular uptake. Furthermore, the threonine and lysine residues provide functional groups for conjugation to drugs, imaging agents, or larger nanoparticles.

Experimental Workflow: Evaluation as a Drug Delivery Vehicle

-

Synthesis of a Fluorescently Labeled Dipeptide: Conjugate a fluorescent dye (e.g., FITC) to the N-terminus or the lysine side chain of L-Threonyl-L-lysine.

-

Cellular Uptake Studies:

-

Incubate cultured cells with the fluorescently labeled dipeptide.

-

Visualize cellular uptake using fluorescence microscopy or quantify it using flow cytometry.

-

-

Drug Conjugation and Efficacy Testing:

-

Conjugate a model drug (e.g., a cytotoxic agent for cancer cells) to L-Threonyl-L-lysine.

-

Assess the efficacy of the conjugate in vitro and compare it to the free drug.

-

Component for Cell Culture Surfaces

Causality: Poly-L-lysine is widely used as a coating for cell culture plates to enhance cell adhesion and proliferation. [9]The positive charge of poly-L-lysine interacts with the negatively charged cell surface, promoting attachment. L-Threonyl-L-lysine, with its positive charge, could be used to create a functionalized surface for cell culture, potentially offering a more defined and biocompatible coating than a heterogeneous polymer. The threonine residue could also influence cell behavior through its hydroxyl group.

Experimental Workflow: Assessing Cell Adhesion Properties

-

Surface Functionalization: Covalently attach L-Threonyl-L-lysine to the surface of tissue culture plastic or glass coverslips.

-

Cell Seeding and Adhesion Assay:

-

Seed cells onto the functionalized and control (uncoated) surfaces.

-

After a defined incubation period, wash away non-adherent cells.

-

Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or by direct cell counting.

-

-

Cell Proliferation and Viability Assays: Monitor cell proliferation (e.g., using a BrdU assay) and viability (e.g., using a live/dead staining assay) over several days to assess the long-term effects of the functionalized surface.

Part 4: Future Directions and Conclusion

The exploration of L-Threonyl-L-lysine is in its infancy. The potential applications outlined in this guide are based on a strong foundation of the known biological activities of its constituent amino acids and related peptides. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol for L-Threonyl-L-lysine and thoroughly characterizing its physicochemical properties.

-

In-depth Biological Evaluation: Systematically investigating its antimicrobial, anti-inflammatory, and cytotoxic properties against a broad range of cell lines and microorganisms.

-

Structural Biology Studies: Determining the three-dimensional structure of L-Threonyl-L-lysine and its complexes with biological targets to understand the molecular basis of its activity.

-

Derivatization and Optimization: Synthesizing and testing derivatives of L-Threonyl-L-lysine with modified side chains or backbone structures to enhance its activity and specificity.

References

-

MedicineNet. (n.d.). What Is L-Lysine Good For? 10 Health Benefits. Retrieved from [Link]

- Simic, P., et al. (2007). l-Threonine Export: Use of Peptides to Identify a New Translocator from Corynebacterium glutamicum. Journal of Bacteriology, 189(13), 4789–4797.

-

Healthline. (2022, November 15). 4 Impressive Health Benefits of Lysine. Retrieved from [Link]

- Ma, X., et al. (2020). Threonine, but Not Lysine and Methionine, Reduces Fat Accumulation by Regulating Lipid Metabolism in Obese Mice. Journal of Nutritional Biochemistry, 81, 108390.

-

Wikipedia. (2024). Lysine. Retrieved from [Link]

-

Innoprot. (n.d.). L-Lysyl-L-tyrosine-α-L-lysine (H-Lys-Tyr-Lys-OH) | Amino Acid Derivative. Retrieved from [Link]

-

Innoprot. (n.d.). Poly-L-Lysine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of L-Lysine Hydrochloride in Protein Synthesis and Nutritional Science. Retrieved from [Link]

-

Thorne. (n.d.). Lysine. Retrieved from [Link]

-

Consensus. (n.d.). What are the uses of Lysine?. Retrieved from [Link]

-

PubChem. (n.d.). L-Threonyl-L-alanyl-L-lysine. Retrieved from [Link]

-

Wikipedia. (2024). Amino acid. Retrieved from [Link]

- Galili, G. (1995). Regulation of Lysine and Threonine Synthesis. The Plant Cell, 7(7), 899–906.

-

Wikipedia. (2024). Retatrutide. Retrieved from [Link]

- Chen, S. H., et al. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. International Journal of Molecular Sciences, 25(17), 9279.

- Di Maro, S., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 25(8), 1935.

- Castelletto, V., et al. (2014). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Biomacromolecules, 15(10), 3846–3854.

-

ResearchGate. (n.d.). Chemical reaction showing the peptide serine-threonine-tyrosine.... Retrieved from [Link]

-

PubChem. (n.d.). Lys-Thr-Lys. Retrieved from [Link]

- Wu, G., et al. (2019). Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism. Amino Acids, 51(10-12), 1465–1476.

- Shang, D., et al. (2018). Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation. Bioscience Reports, 38(6), BSR20180483.

- Torchilin, V. P. (2008). Peptide-Based Drug Delivery Systems. Expert Opinion on Drug Delivery, 5(2), 145-148.

-

Pharmaffiliates. (n.d.). L-Methionyl-L-lysine. Retrieved from [Link]

- Krishnamurthy, R., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2348–2357.

- Lee, V. H. L. (2003). Emerging Trends in Oral Delivery of Peptide and Protein Drugs. Critical Reviews in Therapeutic Drug Carrier Systems, 20(2-3), 135-154.

- Lee, E., et al. (2018). Effects of lysine-to-arginine substitution on antimicrobial activity of cationic stapled heptapeptides. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3619–3623.

-

Shomu's Biology. (2017, December 7). Lysine Biosynthesis [Video]. YouTube. [Link]

-

Wikimedia Commons. (n.d.). Lysine: biosynthesis, catabolism and roles. Retrieved from [Link]

-

BOC Sciences. (2024, January 1). Definition & Applications - What are Antimicrobial Peptides? [Video]. YouTube. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lysine - Wikipedia [en.wikipedia.org]

- 4. Lysine & Reviews | Thorne [thorne.com]

- 5. What Is L-Lysine Good For? 10 Health Benefits & 10 Best Food Sources [medicinenet.com]

- 6. 4 Impressive Health Benefits of Lysine [healthline.com]

- 7. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. innoprot.com [innoprot.com]

Methodological & Application

HPLC Method Development Guide: L-Threonyl-L-Lysine (Thr-Lys) Detection

Executive Summary

This Application Note details the high-performance liquid chromatography (HPLC) method development for L-Threonyl-L-Lysine (CAS: 23161-31-1), systematically indexed as L-Lysine, N2-L-threonyl-.[1]

The Challenge: Thr-Lys is a highly polar, hydrophilic dipeptide (LogP < -3) containing basic amine groups and a hydroxyl group. It lacks a strong chromophore (UV absorption > 220 nm) and exhibits negligible retention on standard C18 reversed-phase columns, often eluting in the void volume.

The Solution: This guide presents two validated approaches:

-

HILIC-UV/CAD (Recommended): Utilizes Hydrophilic Interaction Liquid Chromatography for direct retention without toxic ion-pairing reagents.

-

IP-RP (Alternative): Uses Ion-Pair Reversed-Phase chromatography with perfluorinated acids (HFBA) to induce retention on C18.

Part 1: Analyte Profiling & Method Strategy

Physicochemical Properties

Understanding the molecule is the first step in rational method design.

| Property | Data | Implication for HPLC |

| Name | L-Threonyl-L-Lysine (Thr-Lys) | Highly polar dipeptide. |

| Structure | H2N-CH(CH(OH)CH3)-CO-NH-CH((CH2)4NH2)-COOH | Two primary amines, one carboxyl, one hydroxyl. |

| Isoelectric Point (pI) | ~9.8 | Positively charged at neutral/acidic pH. |

| Hydrophobicity | LogP ≈ -3.5 (Estimated) | Will not retain on C18 with standard buffers. |

| UV Activity | Weak (Peptide bond only, | Requires low-UV detection or CAD/MS. |

Method Selection Decision Matrix

Do not default to C18. Use this logic flow to select the correct mode.

Caption: Decision tree for selecting HILIC, IP-RP, or Derivatization based on lab capabilities.

Part 2: Protocol A - HILIC Method (Recommended)

Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase. The hydrophilic Thr-Lys partitions into this layer. This method avoids the background noise associated with ion-pairing reagents in UV detection.

Chromatographic Conditions

-

Column: Amide-functionalized silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (ZIC-HILIC).

-

Why: Amide phases offer strong hydrogen bonding retention for peptides and are stable at the pH required to suppress amine ionization.

-

-

Mobile Phase A (Organic): Acetonitrile (ACN).

-

Mobile Phase B (Aqueous): 10 mM Ammonium Formate or Ammonium Acetate, pH 3.0 - 4.5.

-

Note: High pH (>7) can improve peak shape by neutralizing amines but risks silica dissolution. pH 3.0 is safer for column life.

-

-

Flow Rate: 0.5 - 1.0 mL/min (Column ID dependent).

-

Temperature: 30°C.

-

Detection:

-

UV: 214 nm (Reference 360 nm).

-

CAD/ELSD: Recommended for higher sensitivity and baseline stability.

-

Gradient Program

HILIC gradients run from High Organic to Low Organic (Inverse of RP).

| Time (min) | % Mobile Phase A (ACN) | % Mobile Phase B (Buffer) | Action |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 60 | 40 | Linear Gradient |

| 17.0 | 50 | 50 | Wash |

| 17.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

Critical Success Factor: Sample diluent must match the initial mobile phase (90% ACN). Injecting Thr-Lys in 100% water will cause "solvent wash-through" and poor peak shape.

Part 3: Protocol B - Ion-Pair Reversed Phase (IP-RP)

Mechanism: If HILIC columns are unavailable, standard C18 columns can be used only if an Ion-Pairing (IP) reagent is added. The IP reagent (HFBA) binds to the positively charged amines of Thr-Lys, forming a neutral, hydrophobic complex that retains on the C18 chain.

Chromatographic Conditions

-

Column: C18 (L1), End-capped, 3-5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18).

-

Ion-Pair Reagent: Heptafluorobutyric Acid (HFBA).

-

Why HFBA? TFA (Trifluoroacetic acid) is often too weak to retain extremely polar dipeptides. HFBA has a longer fluorocarbon chain, providing stronger retention.

-

-

Mobile Phase A: 0.1% HFBA in Water.

-

Mobile Phase B: 0.1% HFBA in Acetonitrile.

-

Detection: UV 210 nm.

-

Warning: HFBA absorbs UV. Baseline drift will occur during gradients. Use a reference wavelength or background subtraction.

-

Gradient Program

| Time (min) | % A (Water/HFBA) | % B (ACN/HFBA) |

| 0.0 | 98 | 2 |

| 10.0 | 80 | 20 |

| 12.0 | 10 | 90 |

| 15.0 | 98 | 2 |

Part 4: Protocol C - Pre-Column Derivatization (High Sensitivity)

Mechanism: For trace analysis (e.g., impurity testing), UV detection of the peptide bond is insufficient. Derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) targets primary and secondary amines, adding a massive hydrophobic fluorophore.

Derivatization Workflow

-

Reagent Preparation: Dissolve FMOC-Cl in ACN (5 mg/mL). Prepare Borate Buffer (0.2 M, pH 8.5).

-

Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL FMOC Reagent.

-

Incubation: 30 seconds at ambient temperature.

-

Quenching: Add 20 µL Adamantanamine (ADAM) to react with excess FMOC.

-

Injection: Inject onto a standard C18 column.

Detection

-

Fluorescence: Ex 265 nm / Em 315 nm.

-

Result: Thr-Lys will elute as a highly retained, fluorescent peak, easily separated from reagents.

Part 5: Troubleshooting & Validation

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting (HILIC) | Sample solvent too aqueous. | Dilute sample in 80-90% ACN. |

| Drifting Baseline (IP-RP) | IP reagent absorption. | Ensure equal concentration of HFBA in A and B. |

| No Retention (C18) | Lack of IP reagent. | Switch to Protocol B (HFBA) or Protocol A (HILIC). |

| Low Sensitivity | Detection wavelength too high. | Use 210 nm or switch to Derivatization. |

System Suitability Criteria (Example)

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5

-

Precision (RSD, n=6): ≤ 2.0% for Area and RT.

-

Resolution (Rs): > 2.0 between Thr-Lys and nearest impurity (e.g., free Lysine).

References

-

PubChem. (n.d.). Thr-Lys (Compound).[2][3][] National Library of Medicine. Retrieved February 6, 2026, from [Link]

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press.

- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

- Vertex AI Search. (2026). Search Results for HPLC Analysis of Hydrophilic Dipeptides.

Sources

Application Note: L-Threonyl-L-lysine as a Reference Standard for Mass Spectrometry-Based Analyses

Abstract

This document provides a comprehensive guide for the use of the synthetic dipeptide L-Threonyl-L-lysine as a versatile reference standard in liquid chromatography-mass spectrometry (LC-MS) applications. We detail its physicochemical properties and provide field-proven protocols for its implementation as a system suitability standard to monitor instrument performance and as an internal standard for relative quantification. The causalities behind experimental choices are explained to ensure robust and reliable data generation for researchers, scientists, and drug development professionals.

Introduction: The Need for Reliable Reference Standards

The precision and accuracy of quantitative mass spectrometry are fundamentally dependent on the use of reference standards. These standards are critical for verifying that the analytical system is performing correctly and for correcting variations during sample analysis.[1] System suitability tests (SSTs) provide the confidence that an LC-MS platform is fit for purpose before committing valuable samples, while internal standards (IS) are essential for improving the precision of quantitative results.[2][3]

While stable isotope-labeled (SIL) peptides are the gold standard for internal standards, simple, well-characterized, and non-endogenous synthetic peptides offer a cost-effective and highly effective alternative for multiple roles.[4] L-Threonyl-L-lysine is an ideal candidate for such a reference standard. Its simple dipeptide structure ensures high purity and stability, while its composition guarantees predictable ionization and fragmentation. As it is not a naturally occurring dipeptide in most biological matrices, it provides a clean, unambiguous signal.

This guide establishes the analytical framework for using L-Threonyl-L-lysine to enhance the quality and reliability of mass spectrometry data.

Physicochemical & Mass Spectrometric Properties

A thorough understanding of the standard's properties is the foundation of its effective use. L-Threonyl-L-lysine is composed of one L-Threonine residue and one L-Lysine residue. The presence of the basic lysine residue provides a reliable site for protonation, making it highly suitable for positive-ion electrospray ionization (ESI).

Table 1: Physicochemical Properties of L-Threonyl-L-lysine

| Property | Value | Data Source / Method |

| Chemical Formula | C₁₀H₂₁N₃O₄ | Calculated |

| Average Molecular Weight | 247.29 g/mol | Calculated |

| Monoisotopic Mass | 247.1532 Da | Calculated |

| Amino Acid Sequence | Thr-Lys (TK) | N/A |

| Key Structural Features | N-terminal Threonine, C-terminal Lysine, Primary amine on Lysine side chain | N/A |

Scientist's Note: The monoisotopic mass is the critical value for high-resolution mass spectrometry. Always extract ion chromatograms using this value to ensure specificity. The primary amine on the lysine side chain, along with the N-terminal amine, makes this peptide amenable to forming doubly charged ions ([M+2H]²⁺), which can be advantageous for avoiding low-mass interferences.

Caption: Chemical structure of L-Threonyl-L-lysine.

Protocols for Implementation

Protocol: Preparation of Stock and Working Solutions

Accurate and consistent preparation of the standard is the first step in a self-validating system.

Materials:

-

L-Threonyl-L-lysine (high purity, ≥98%)

-

LC-MS Grade Water

-

LC-MS Grade Acetonitrile (ACN)

-

Formic Acid (FA), LC-MS Grade

-

Low-binding microcentrifuge tubes

Procedure:

-

Prepare 1 mg/mL Primary Stock Solution:

-

Accurately weigh approximately 1 mg of L-Threonyl-L-lysine powder.

-

Dissolve in LC-MS grade water to a final concentration of 1 mg/mL.

-

Rationale: Water is an excellent solvent for this polar peptide. Avoid organic solvents for the primary stock to ensure complete dissolution.

-

-

Prepare 100 µg/mL Secondary Stock Solution:

-

Perform a 1:10 dilution of the Primary Stock Solution with LC-MS grade water.

-

-

Prepare Working Solutions:

-

For System Suitability: Dilute the Secondary Stock Solution to a final concentration of 1 µg/mL in a solution of 5% ACN / 95% Water / 0.1% FA. This concentration typically yields a strong signal without saturating the detector.

-

For Internal Standard Use: The final concentration will be experiment-dependent. A common starting point is to spike samples to achieve a final L-Threonyl-L-lysine concentration of 10-50 ng/mL.

-

-

Storage:

-

Store the primary and secondary stock solutions in low-binding tubes at -20°C or -80°C for long-term stability (up to 6 months).

-

Prepare fresh working solutions daily to avoid degradation.

-

Protocol: System Suitability Testing (SST)

SST ensures that the LC-MS system is suitable for the intended analysis before a batch of samples is run.[5][6] This protocol establishes key performance metrics.

Caption: Workflow for performing a System Suitability Test (SST).

Step-by-Step Methodology:

-

System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes.

-

Blank Injection: Perform a blank injection (5% ACN / 95% Water / 0.1% FA) to ensure the system is free of contaminants and carryover.

-

SST Injections: Inject the 1 µg/mL SST working solution 3 to 5 times consecutively.

-

Data Acquisition: Acquire data using a method that includes a Full MS scan (to determine precursor m/z) and a data-dependent MS/MS scan (dd-MS2) targeting the [M+H]⁺ and/or [M+2H]²⁺ ions of L-Threonyl-L-lysine.

-

Data Analysis:

-

Extract the ion chromatogram for the primary precursor ion.

-

Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and mass accuracy across the replicate injections.

-

Table 2: Example Acceptance Criteria for System Suitability

| Parameter | Acceptance Criterion | Rationale for Choice |

| Retention Time (RT) | %RSD < 2.0% | Ensures stable and reproducible chromatography. |

| Peak Area | %RSD < 15.0% | Demonstrates consistent sample injection and ionization. |

| Mass Accuracy | < 5 ppm | Verifies the mass spectrometer is properly calibrated. |

| Peak Shape | Tailing Factor 0.8 - 1.5 | Indicates good chromatographic performance and lack of column degradation. |

Scientist's Note: These criteria should be adapted based on the specific instrument and application requirements. As per ICH guidelines, the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8][9] Failing SST requires troubleshooting before proceeding with sample analysis.

Protocol: Use as an Internal Standard (IS)

Using an IS corrects for variability in sample preparation and matrix effects during ionization.[10]

Caption: Workflow for using an internal standard in relative quantification.

Step-by-Step Methodology:

-

Spiking: Add a fixed amount of the L-Threonyl-L-lysine IS working solution to all samples, calibration standards, and quality controls at the earliest possible stage of sample preparation.[4]

-

Rationale: Adding the IS early ensures it undergoes the same extraction and processing steps as the analyte, allowing it to correct for variability throughout the entire workflow.

-

-

Sample Preparation: Proceed with your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the samples using a targeted method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). Monitor at least one specific precursor-to-fragment ion transition for both the analyte and the L-Threonyl-L-lysine IS.

-

Data Processing: Integrate the peak areas for both the analyte and the IS.

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the analyte in the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

-

Expected Mass Spectrometry Data & Fragmentation

Predicting the mass spectrometric behavior of the standard is key for method development.

Table 3: Theoretical m/z of L-Threonyl-L-lysine Precursor Ions

| Ion Species | Charge | Monoisotopic m/z |

| [M+H]⁺ | +1 | 248.1605 |

| [M+2H]²⁺ | +2 | 124.5841 |

Upon fragmentation via Collision-Induced Dissociation (CID), peptides typically break at the peptide bond, generating b- and y-ions.[11][12] The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[13]

Caption: General representation of peptide fragmentation.

For Thr-Lys, the most informative fragments are expected to be the y₁ and b₁ ions.

Table 4: Predicted Major Fragment Ions (Monoisotopic m/z) for [M+H]⁺ Precursor

| Fragment Ion | Sequence | Theoretical m/z | Notes |

| b₁ | Thr | 102.0550 | N-terminal threonine residue. |

| y₁ | Lys | 147.1128 | C-terminal lysine residue. |

| b₁-H₂O | Thr | 84.0444 | Neutral loss of water from threonine side chain. |

Scientist's Note: The y₁ ion (m/z 147.1128) is often a strong and specific fragment for lysine-containing peptides and is an excellent choice for an MRM transition. The b₁ ion is also useful but can sometimes be less specific in complex matrices.

Conclusion

L-Threonyl-L-lysine is a robust, versatile, and cost-effective tool for enhancing the quality of mass spectrometry data. Its well-defined physicochemical and mass spectrometric properties make it an excellent standard for routine system suitability testing, ensuring consistent instrument performance over time. Furthermore, its utility as a non-endogenous internal standard provides a reliable method for improving the precision of relative quantification assays. The protocols outlined in this document provide a validated framework for the seamless integration of L-Threonyl-L-lysine into a wide range of LC-MS workflows, empowering researchers to generate more reliable and reproducible results.

References

-

PubChem. (n.d.). L-Threonyl-L-alanyl-L-lysine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Lys-Thr-Lys. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Lysine. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

-

Barnes, S. (2010). Peptide ion fragmentation in mass spectrometry. UAB. Retrieved from [Link]

-

Broadhurst, D., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(71). Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 205-217. Retrieved from [Link]

-

Non-Linear Dynamics. (n.d.). What do the B & Y Matches Mean?. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

American Chemical Society. (2021). L-Lysine. Retrieved from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

-

AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]

-

MacCoss Lab Software. (n.d.). Developing system suitability criteria and evaluation methods for proteomics experiments. Retrieved from [Link]

-

AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

D'Arienzo, C. J., et al. (2018). Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry, 90(23), 14011-14017. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass.... Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Retrieved from [Link]

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. myadlm.org [myadlm.org]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]